molecular formula C10H15BrN2 B1423986 N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine CAS No. 1220018-75-6

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine

Cat. No. B1423986
M. Wt: 243.14 g/mol
InChI Key: WHBWKZRHNXPEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine (NBMPA) is a synthetic compound used in scientific research and laboratory experiments. NBMPA is a versatile compound that has been used in a variety of applications and is known for its high solubility and stability.

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of various compounds involving N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine or related structures. These studies focus on developing new methods for preparing compounds with potential applications in materials science and pharmaceutical chemistry. For example, the preparation of imidazoazines via flash vacuum thermolysis of tert-butylimines showcases the utility of these compounds in generating heterocyclic structures with potential for further functionalization and application in organic synthesis (Justyna et al., 2017).

Catalysis

The utilization of N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine derivatives in catalysis is another area of interest. Compounds synthesized from these amines have been explored as catalysts for various reactions, including polymerization processes and cross-coupling reactions, highlighting their potential in facilitating environmentally friendly and efficient synthetic pathways. For instance, a study on Group 10 metal aminopyridinato complexes discusses their synthesis and application as catalysts for aryl-Cl activation and hydrosilane polymerization, indicating the versatility of these compounds in catalytic applications (Deeken et al., 2006).

properties

IUPAC Name

5-bromo-N-tert-butyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-7-5-9(12-6-8(7)11)13-10(2,3)4/h5-6H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBWKZRHNXPEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.